molecular formula C13H10Cl2N2O3 B2458597 methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate CAS No. 477852-83-8

methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate

Cat. No.: B2458597
CAS No.: 477852-83-8
M. Wt: 313.13
InChI Key: KTVQTAAPFWRTHI-UHFFFAOYSA-N
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Description

Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate is a chemical compound with the molecular formula C13H10Cl2N2O3 It is known for its unique structure, which includes a pyrrole ring substituted with a dichlorobenzoyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate typically involves the reaction of 2,4-dichlorobenzoyl chloride with a pyrrole derivative in the presence of a base, followed by the introduction of a methyl carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate can be compared with other similar compounds, such as:

    Methyl N-(2,4-dichlorobenzoyl)anthranilate: Similar in structure but with an anthranilate moiety instead of a pyrrole ring.

    Methyl N-(2,4-dichlorobenzoyl)glycinate: Contains a glycine derivative instead of a pyrrole ring.

    Methyl N-(2,4-dichlorobenzoyl)phenylalaninate: Features a phenylalanine derivative in place of the pyrrole ring.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c1-20-13(19)17-11-4-7(6-16-11)12(18)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVQTAAPFWRTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401325308
Record name methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477852-83-8
Record name methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401325308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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